molecular formula C6H6NNaO3S B7798460 sodium;3-aminobenzenesulfonate

sodium;3-aminobenzenesulfonate

Cat. No.: B7798460
M. Wt: 195.17 g/mol
InChI Key: GLXWXYTYBIBBLD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

1,1’-Carbonyldiimidazole: can be synthesized through the reaction of phosgene with imidazole . The reaction typically occurs in an inert solvent such as tetrahydrofuran or dichloromethane under controlled conditions to prevent the formation of unwanted by-products. The reaction is as follows:

COCl2+2C3H4N2(C3H3N2)2CO+2HCl\text{COCl}_2 + 2 \text{C}_3\text{H}_4\text{N}_2 \rightarrow (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + 2 \text{HCl} COCl2​+2C3​H4​N2​→(C3​H3​N2​)2​CO+2HCl

In industrial settings, the production of 1,1’-Carbonyldiimidazole involves similar synthetic routes but on a larger scale, with stringent controls on temperature, pressure, and purity of reagents to ensure high yield and quality of the final product .

Chemical Reactions Analysis

1,1’-Carbonyldiimidazole: undergoes several types of chemical reactions, including:

    Coupling Reactions: It is widely used for the coupling of amino acids in peptide synthesis. The reaction involves the formation of an between the carboxyl group of one amino acid and the amino group of another.

    Substitution Reactions: It can react with nucleophiles such as and to form and , respectively.

    Decomposition Reactions: Under acidic or basic conditions, can decompose to form and .

Common reagents used in these reactions include amines , alcohols , and carboxylic acids . The major products formed from these reactions are peptides , ureas , and carbonates .

Scientific Research Applications

1,1’-Carbonyldiimidazole: has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,1’-Carbonyldiimidazole involves the activation of carboxyl groups to form reactive intermediates that can readily react with nucleophiles. The compound acts as a carbonylating agent , facilitating the formation of amide bonds in peptide synthesis. The molecular targets include carboxyl groups and amino groups , and the pathways involved are primarily nucleophilic substitution and addition-elimination reactions .

Comparison with Similar Compounds

1,1’-Carbonyldiimidazole: is unique compared to other carbonylating agents such as dicyclohexylcarbodiimide and N,N’-carbonyldiimidazole due to its higher reactivity and selectivity in peptide synthesis. Similar compounds include:

    Dicyclohexylcarbodiimide (DCC): Used in peptide synthesis but can cause side reactions and is less selective.

    N,N’-Carbonyldiimidazole: Similar in structure but differs in reactivity and application scope.

The uniqueness of 1,1’-Carbonyldiimidazole lies in its ability to form stable intermediates that facilitate efficient peptide bond formation with minimal side reactions .

Properties

IUPAC Name

sodium;3-aminobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S.Na/c7-5-2-1-3-6(4-5)11(8,9)10;/h1-4H,7H2,(H,8,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXWXYTYBIBBLD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.